2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine
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Overview
Description
2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine is a heterocyclic compound that belongs to the pyrimido[5,4-d]pyrimidine family. This compound is of significant interest due to its structural similarity to purines, which are essential components of nucleic acids. The unique structure of this compound makes it a valuable subject for research in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine typically involves the controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This process includes sequential nucleophilic substitutions, where specific nucleophiles are introduced at designated positions on the pyrimido[5,4-d]pyrimidine scaffold . The reaction conditions often involve low temperatures, relatively dilute solutions, and careful addition of the amine nucleophile to control the critical first step .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: Sequential nucleophilic substitutions are common, where nucleophiles replace chlorine atoms at specific positions on the pyrimido[5,4-d]pyrimidine scaffold.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, although specific examples are less documented.
Common Reagents and Conditions:
Nucleophiles: Benzylamine, piperidine, and other amines are commonly used in substitution reactions.
Solvents: Tetrahydrofuran (THF) and toluene are frequently used as solvents in these reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimido[5,4-d]pyrimidines, depending on the nucleophiles used and the reaction conditions .
Scientific Research Applications
2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: A precursor in the synthesis of 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine.
2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its specific substitution pattern and its potential as a CDK inhibitor. Its ability to undergo controlled nucleophilic substitutions allows for the synthesis of a wide range of derivatives with varying biological activities .
Properties
CAS No. |
89281-25-4 |
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Molecular Formula |
C6H4Cl2N6 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
2,6-dichloropyrimido[5,4-d]pyrimidine-4,8-diamine |
InChI |
InChI=1S/C6H4Cl2N6/c7-5-11-1-2(4(10)14-5)12-6(8)13-3(1)9/h(H2,10,11,14)(H2,9,12,13) |
InChI Key |
GOICHZCHZGBOTH-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=NC(=N1)Cl)N)N=C(N=C2N)Cl |
Origin of Product |
United States |
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